

Application Notes and Protocols: N-methylprop-2-enethioamide in Medicinal Chemistry

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Compound of Interest

Compound Name: *N-methylprop-2-enethioamide*

Cat. No.: B15474461

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on "**N-methylprop-2-enethioamide**" is not readily available. The following application notes and protocols are based on established principles of thioamide chemistry and the known reactivity of related N-allylthioamides and similar structures. The experimental data presented is illustrative and intended to provide a hypothetical framework for research and development.

Introduction

N-methylprop-2-enethioamide is a versatile, albeit currently under-researched, building block for medicinal chemistry. Its structure incorporates two key reactive functionalities: a thioamide group and an allyl group. The thioamide moiety is a bioisostere of the amide bond, offering different physicochemical properties such as improved metabolic stability, enhanced cell permeability, and unique hydrogen bonding capabilities. The allyl group provides a reactive handle for a variety of chemical transformations, including cycloadditions, cross-coupling reactions, and thiol-ene "click" chemistry, making it an attractive scaffold for the synthesis of diverse compound libraries.

This document outlines potential synthetic routes to **N-methylprop-2-enethioamide** and provides protocols for its application as a precursor in the synthesis of medicinally relevant heterocyclic compounds.

Synthesis of N-methylprop-2-enethioamide

A plausible and efficient method for the synthesis of **N-methylprop-2-enethioamide** is the thionation of its corresponding amide, N-methylprop-2-enamide. Lawesson's reagent is a common and effective thionating agent for this transformation.

Experimental Protocol: Synthesis via Thionation

- **Reaction Setup:** To a solution of N-methylprop-2-enamide (1.0 eq) in anhydrous toluene (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Lawesson's reagent (0.5 eq).
- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford **N-methylprop-2-enethioamide** as a solid.

Illustrative Quantitative Data

Entry	Starting Amide	Thionating Agent	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	N-methylprop-2-enamide	Lawesson's Reagent	Toluene	80	3	85
2	N-methylprop-2-enamide	P4S10	Pyridine	100	4	70

Applications in Heterocyclic Synthesis

The dual functionality of **N-methylprop-2-enethioamide** makes it a valuable precursor for the synthesis of various heterocyclic systems, which are privileged scaffolds in medicinal

chemistry. One such application is the synthesis of thiazole derivatives through a Hantzsch-type reaction with an α -haloketone.

Experimental Protocol: Synthesis of a Thiazole Derivative

- **Reaction Setup:** In a sealed tube, dissolve **N-methylprop-2-enethioamide** (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.1 eq) in ethanol (0.5 M).
- **Reaction Conditions:** Heat the mixture at 70 °C for 6 hours. Monitor the reaction by TLC.
- **Work-up:** After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the desired N-methyl-N-(4-phenylthiazol-2-yl)prop-2-en-1-amine.

Illustrative Quantitative Data

Entry	α -Haloketone	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	2-bromo-1-phenylethan-1-one	Ethanol	70	6	78
2	2-chloroacetophenone	Acetonitrile	80	8	65

Potential Biological Applications

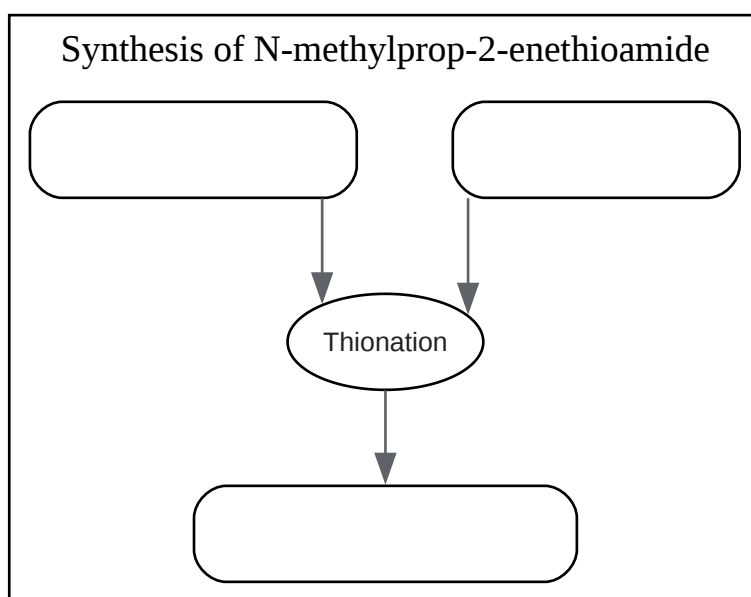
While the biological activity of **N-methylprop-2-enethioamide** itself has not been reported, its structural motifs are present in molecules with known pharmacological activities. The thioamide group is found in several antiviral, antibacterial, and anticancer agents. The allyl functionality

can be used to covalently target cysteine residues in proteins, a strategy employed in the design of irreversible inhibitors.

Derivatives of **N-methylprop-2-enethioamide** could potentially be investigated as:

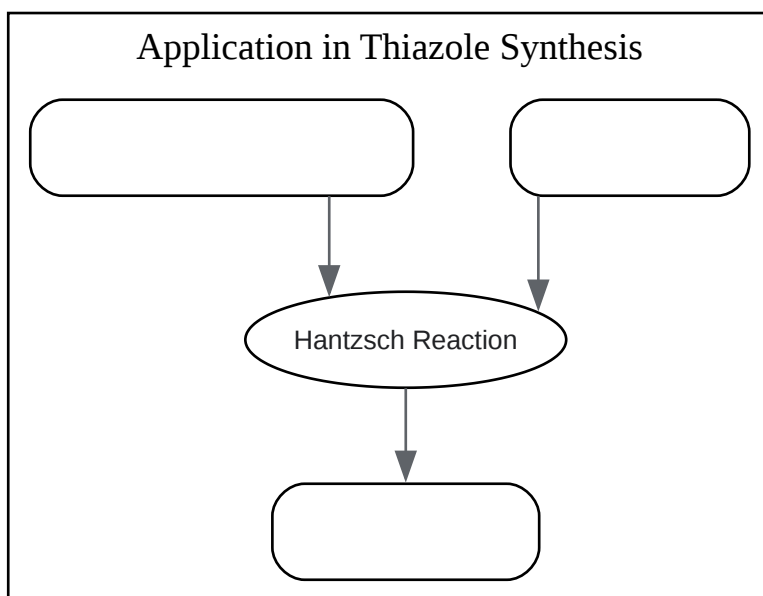
- Kinase Inhibitors: The allyl group can act as a warhead to form a covalent bond with a non-catalytic cysteine residue in the active site of certain kinases.
- Antiviral Agents: Thioamides have shown activity against a range of viruses, and novel derivatives could be explored for this purpose.
- Antiparasitic Drugs: The thioamide scaffold is present in some antiparasitic compounds.

Visualizations



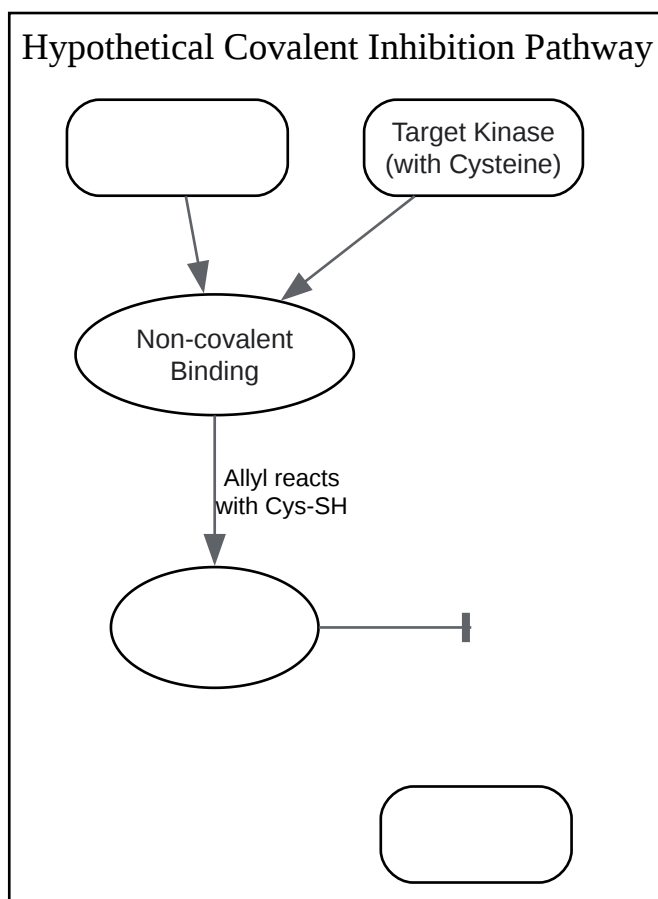
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Caption: Synthetic workflow for **N-methylprop-2-enethioamide**.



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Caption: Workflow for thiazole synthesis.



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Caption: Covalent inhibition of a kinase by a hypothetical derivative.

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